2,3-Dimethylquinoxaline 1,4-dioxide
Overview
Description
2,3-Dimethylquinoxaline 1,4-dioxide is a chemical compound with the formula C10H10N2O2 and a molecular weight of 190.1986 . It is also known by other names such as E-130, Quinoxaline, 2,3-dimethyl-, 1,4-dioxide, 2,3-Dimethylquinoxaline dioxide, 2,3-Dimethylquinoxaline di-N-oxide, and 2,3-Dimethylquinoxaline N,N’-dioxide .
Synthesis Analysis
Quinoxaline 1,4-dioxides, including this compound, are an important class of heterocyclic N-oxides. Their synthesis has been the focus of many studies due to their diverse biological properties . For instance, bromination of this compound yields 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide, which, upon treatment with acetic acid in the presence of triethylamine, gives quinoxidine. Hydrolysis of the di-O-acetyl derivative in aqueous methanol leads to dioxidine .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The high reactivity and tendency of this compound to undergo various rearrangements have piqued the interest of synthetic chemists . For example, the first stage of a proposed mechanism includes the nucleophilic attack of the formed enolate ion on the electrophilic nitrogen atom of benzofuroxan .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 190.1986 . More detailed information about its physical and chemical properties may be available from specialized databases or resources .Scientific Research Applications
Antifungal Activity
2,3-Dimethylquinoxaline has demonstrated significant antifungal properties. Alfadil et al. (2021) conducted a preclinical study showing its effectiveness against a range of pathogenic fungi, including Candida, Aspergillus, Cryptococcus, and Trichophyton species. This study highlights its potential as a new antifungal agent in combating severe fungal infections (Alfadil et al., 2021).
Synthesis of Cyadox
In the synthesis of Cyadox, an important chemical compound, 2,3-Dimethylquinoxaline plays a critical role. Jie and Key (2013) detailed the process of synthesizing Cyadox, highlighting the significance of 2,3-Dimethylquinoxaline in the reaction mechanism and its industrial applications (Jie & Key, 2013).
Spectral and Structural Studies
Benali et al. (2008) explored the structural and spectral properties of a 1,4-Dimethylquinoxaline-2,3-dione potassium iodide complex. They investigated solvent effects on its photophysical properties, providing insights into its potential applications in various scientific fields (Benali et al., 2008).
Biological Activity Modeling
The biological activity of 2,3-Dimethylquinoxaline derivatives was modeled using mass spectrometry and density functional theory by Tayupov et al. (2021). Their study provides a deeper understanding of the compound's antimicrobial and antifungal properties, widely used in medicine and the food industry (Tayupov et al., 2021).
Interaction with Nanoparticles
Rani et al. (2013) studied the interaction between tin dioxide nanoparticles and a related compound, 1,4-dihydroxy 2,3-dimethyl 9,10-anthraquinone. Their research reveals insights into the fluorescence nature of such compounds when in contact with nanoparticles, opening avenues for new applications in material science (Rani, Sasirekha & Ramakrishnan, 2013).
Mechanism of Action
While the specific mechanism of action for 2,3-Dimethylquinoxaline 1,4-dioxide is not explicitly mentioned, it’s known that N-oxides of heterocyclic compounds, including quinoxaline 1,4-dioxides, are known as prodrugs due to their ability to be reduced by various oxidoreductases expressed in bacterial and tumor cells .
Safety and Hazards
2,3-Dimethylquinoxaline 1,4-dioxide is classified as having acute oral toxicity, causing skin irritation, serious eye damage, and specific target organ toxicity with a single exposure, particularly affecting the respiratory system . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .
Future Directions
Quinoxaline 1,4-dioxides, including 2,3-Dimethylquinoxaline 1,4-dioxide, present a promising class for the development of new drugs targeting bacterial infections, oncological diseases, malaria, trypanosomiasis, leishmaniasis, and amoebiasis . The wide range of biological activity of these compounds determines the prospects of their practical use in the development of drugs of various pharmaceutical groups .
Properties
IUPAC Name |
2,3-dimethyl-4-oxidoquinoxalin-1-ium 1-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-8(2)12(14)10-6-4-3-5-9(10)11(7)13/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDQSYZOPRMHHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202691 | |
Record name | 2,3-Dimethylquinoxaline 1,4-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5432-74-6 | |
Record name | Quinoxaline, 2,3-dimethyl-, 1,4-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5432-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethylquinoxaline 1,4-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005432746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5432-74-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47511 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC21658 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21658 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dimethylquinoxaline 1,4-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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